2-Methyl-2-pentyl-1,3-dioxolane
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Overview
Description
Preparation Methods
2-Methyl-2-pentyl-1,3-dioxolane can be synthesized through the condensation of 2-heptanone with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of silica gel or alumina as catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2-Methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-pentyl-1,3-dioxolane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various intermediates and products . The pathways involved in these reactions depend on the specific enzymes and conditions present in the system .
Comparison with Similar Compounds
2-Methyl-2-pentyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
2-Methyl-1,3-dioxolane: A smaller analog with different physical and chemical properties.
Hexanal propylene glycol acetal: A related compound with similar applications in the fragrance and flavor industry.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability characteristics compared to its analogs .
Properties
CAS No. |
4352-95-8 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI Key |
OUQPLRDJDIOBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCO1)C |
Origin of Product |
United States |
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